molecular formula C17H13N5 B2614028 4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine CAS No. 685106-69-8

4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine

Cat. No.: B2614028
CAS No.: 685106-69-8
M. Wt: 287.326
InChI Key: HRVCVRYPQNBZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1H-1,3-Benzimidazol-1-yl)phenyl]-2-pyrimidinylamine (CAS 685106-69-8) is a heterocyclic compound featuring a pyrimidine core linked to a benzimidazole-substituted phenyl group. Its structure combines a 2-aminopyrimidine moiety with a benzimidazole ring system connected via a phenyl bridge.

Properties

IUPAC Name

4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5/c18-17-19-10-9-14(21-17)12-5-7-13(8-6-12)22-11-20-15-3-1-2-4-16(15)22/h1-11H,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVCVRYPQNBZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327968
Record name 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685106-69-8
Record name 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent, and base such as potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole or pyrimidine rings.

    Reduction: Reduced derivatives with hydrogenated benzimidazole or pyrimidine rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound (CAS) Core Structure Substituents/Modifications Potential Properties/Applications
685106-69-8 (Target) 2-Aminopyrimidine + benzimidazole Phenyl bridge between pyrimidine and benzimidazole High aromaticity for π-π stacking; possible kinase inhibition
439108-53-9 2-Methylpyrimidine 1,3-Benzodioxol-5-yl substituent Enhanced solubility due to benzodioxol
439108-52-8 [1,2,4]Triazolo[1,5-a]pyrimidine Methylsulfanyl group + benzodioxol Electrophilic reactivity (sulfanyl group)
Asundexian () Pyridinone Trifluoromethyl triazole + chlorophenyl Factor XIa inhibition; radiolabeled for pharmacokinetic studies
C19/C20 (Patent Example) Imidazoline/Imidazole Methoxyphenyl + trifluoromethoxy triazole Enhanced metabolic stability (fluorine)

Aromaticity and Binding Interactions

The target compound’s benzimidazole-phenyl-pyrimidine system offers a planar, electron-rich framework, favoring interactions with biological targets via π-π stacking or hydrogen bonding (2-amine group). In contrast, 439108-53-9 replaces the benzimidazole with a 1,3-benzodioxol group, which may improve aqueous solubility but reduce aromatic stacking efficiency . Similarly, triazole-containing analogs (e.g., asundexian) leverage click chemistry-compatible triazole rings for modular synthesis and improved in vivo stability .

Pharmacokinetic Considerations

Key Research Findings and Implications

  • Benzimidazole vs.
  • Substituent Effects : Methoxy or trifluoromethoxy groups (e.g., C19/C20) improve blood-brain barrier penetration compared to the target compound’s unsubstituted phenyl bridge .
  • Click Chemistry : Triazole-based compounds (e.g., asundexian) enable rapid derivatization, whereas benzimidazole systems require specialized coupling conditions .

Biological Activity

4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a benzimidazole moiety and a pyrimidinylamine group, exhibits potential therapeutic effects, particularly in oncology and antimicrobial applications.

Chemical Structure

The compound can be represented as follows:

C16H15N5\text{C}_{16}\text{H}_{15}\text{N}_{5}

Antitumor Activity

Recent studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antitumor properties. In vitro assays demonstrated that these compounds are effective against various cancer cell lines. For instance, in a study comparing 2D and 3D cell cultures, the compound displayed higher efficacy in 2D assays with IC50 values of approximately 6.26 μM for HCC827 cells and 6.48 μM for NCI-H358 cells .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. A study indicated that several synthesized derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (μg/ml)
Compound AS. aureus50
Compound BE. coli62.5
Compound CC. albicans250

The proposed mechanism of action for the antitumor activity of this compound involves binding to DNA and inhibiting DNA-dependent enzymes, which is a common pathway for many anticancer agents . The presence of the benzimidazole structure enhances its interaction with nucleic acids, potentially leading to effective inhibition of tumor growth.

Case Studies

In clinical settings, compounds similar to this compound have been explored for their therapeutic potential against various cancers and infections:

  • Case Study on Lung Cancer : A clinical trial involving a benzimidazole derivative showed promising results in patients with non-small cell lung cancer (NSCLC), where the compound contributed to reduced tumor size and improved patient survival rates.
  • Case Study on Bacterial Infections : Another study focused on the antimicrobial properties of this class of compounds revealed significant effectiveness against multi-drug resistant strains of Staphylococcus aureus, providing a potential new avenue for treating infections that are difficult to manage with existing antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.